
Clodronic Acid Monoisopropyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has the molecular formula C4H10Cl2O6P2 and a molecular weight of 286.97 g/mol. This compound is known for its ability to inhibit the formation of calcium phosphate crystals, making it useful in various industrial and medical applications.
Méthodes De Préparation
The synthesis of [Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid typically involves the reaction of phosphorus trichloride with acetic acid and propylene oxide . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can lead to the formation of phosphoric acid derivatives .
Applications De Recherche Scientifique
Scientific Research Applications
1. Bone Health and Osteoporosis Treatment
Clodronic Acid Monoisopropyl Ester is utilized in the treatment of osteoporosis by inhibiting osteoclast activity, which leads to decreased bone resorption. This mechanism enhances bone density and strength, making it a valuable therapeutic agent in managing osteoporosis .
2. Cancer Treatment
Research has indicated that bisphosphonates, including clodronic acid derivatives, may have anticancer properties. Studies suggest that clodronic acid can inhibit tumor growth and metastasis in various cancer models, particularly in breast cancer. The compound's ability to bind to hydroxyapatite (HAP) in bone tissue facilitates its action against bone metastases .
3. Chelating Agent in Industrial Applications
Due to its chelating properties, this compound is employed in various industrial applications, including water treatment and as a corrosion inhibitor. Its capacity to inhibit the formation of calcium phosphate crystals makes it useful in preventing scale formation in industrial systems .
Comparative Analysis with Other Bisphosphonates
Compound | Affinity for HAP | Primary Use | Mechanism of Action |
---|---|---|---|
Clodronic Acid | Low (41.9%) | Osteoporosis treatment | Inhibits osteoclast activity |
Alendronate | High | Osteoporosis and Paget's disease | Inhibits bone resorption |
Risedronate | Moderate | Osteoporosis | Inhibits osteoclast activity |
Case Studies
1. Clinical Efficacy in Osteoporosis
A clinical trial demonstrated the efficacy of clodronic acid in improving bone mineral density among postmenopausal women with osteoporosis. Patients receiving clodronic acid showed a significant reduction in fracture risk compared to the placebo group .
2. Anticancer Properties
In a study involving breast cancer xenografts in mice, clodronic acid was found to reduce tumor growth and prevent metastasis to bone tissue. The results indicated that the compound could serve as an adjunct therapy for patients with metastatic breast cancer .
Mécanisme D'action
The mechanism of action of [Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid involves its ability to bind to calcium ions, preventing the formation of calcium phosphate crystals. This binding action disrupts the normal process of bone resorption, leading to increased bone density and strength. The molecular targets and pathways involved include the inhibition of osteoclast activity and the modulation of calcium and phosphate metabolism.
Comparaison Avec Des Composés Similaires
[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid is unique in its ability to inhibit both the formation and dissolution of calcium phosphate crystals. Similar compounds include other phosphonic acids such as alendronic acid and risedronic acid . These compounds also inhibit bone resorption but may differ in their potency, duration of action, and specific applications .
Activité Biologique
Clodronic Acid Monoisopropyl Ester (CAME) is a derivative of clodronic acid, a bisphosphonate primarily used to treat conditions associated with excessive bone resorption, such as osteoporosis and Paget's disease. This article explores the biological activity of CAME, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₄Cl₂O₆P₂
- Molecular Weight : 306.10 g/mol
- CAS Number : 10596-23-3
- Density : 2.3 ± 0.1 g/cm³
- Melting Point : 249-251 °C
- Boiling Point : 474.7 ± 55.0 °C at 760 mmHg
CAME functions similarly to other bisphosphonates by inhibiting osteoclast-mediated bone resorption. The compound induces apoptosis in osteoclasts, leading to decreased bone turnover and increased bone mineral density (BMD) . The mechanism involves the inhibition of farnesyl pyrophosphate synthase, an enzyme crucial for the mevalonate pathway, which is vital for osteoclast function and survival .
Pharmacological Applications
- Osteoporosis Treatment : CAME has shown efficacy in maintaining or improving BMD in postmenopausal women and patients undergoing cancer treatment that affects bone density.
- Paget's Disease : It is used to manage Paget's disease by reducing elevated bone turnover rates.
- Potential Anticancer Effects : Research indicates that clodronic acid may have anticancer properties, particularly in preventing metastatic bone disease .
Case Studies
- A study published in Clinical Drug Investigation demonstrated that oral clodronate (and by extension, its esters) is well-tolerated in patients with early breast cancer receiving systemic therapy, suggesting a favorable safety profile for long-term use .
- Another investigation highlighted the effectiveness of clodronic acid in reducing skeletal-related events in cancer patients with bone metastases, supporting its role in palliative care .
In Vitro Studies
Research utilizing cell cultures has shown that CAME effectively reduces osteoclast formation and activity. For instance, studies indicated that CAME treatment leads to a significant decrease in the expression of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand), a key factor in osteoclast differentiation .
Comparative Studies
A comparative study evaluated the biological activity of various clodronic acid derivatives, including CAME. The results indicated that CAME exhibited similar or enhanced potency compared to other formulations in inhibiting osteoclastogenesis and promoting apoptosis .
Data Tables
Propriétés
IUPAC Name |
[dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2O6P2/c1-3(2)12-14(10,11)4(5,6)13(7,8)9/h3H,1-2H3,(H,10,11)(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBPXSVUZLBEIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2O6P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134757-52-1 |
Source
|
Record name | (Dichloro(hydroxy(isopropoxy)phosphoryl)methyl)phosphonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF4G7LQ2R9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.